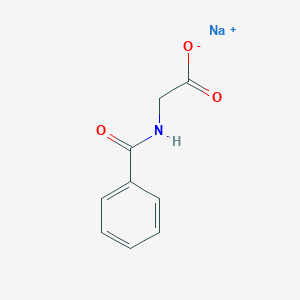

sodium;2-benzamidoacetate

Description

BenchChem offers high-quality sodium;2-benzamidoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-benzamidoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-benzamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCAZEFVTIBZJS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Crossroads of Host and Microbiome: A Technical Guide to the Metabolic Role of Sodium Hippurate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of sodium hippurate, a metabolite positioned at the critical intersection of mammalian and microbial metabolism. We will dissect its biochemical synthesis, its multifaceted physiological roles, its emerging significance as a clinical biomarker, and the experimental methodologies crucial for its study. This document is designed to be a foundational resource, offering both the "what" and the "why" to empower researchers in their investigations.

The Biochemical Genesis of Hippurate: A Tale of Two Genomes

Sodium hippurate, the sodium salt of hippuric acid (N-benzoylglycine), is not a direct product of a single metabolic pathway but rather a "co-metabolite" reflecting the intricate interplay between the host and its gut microbiota.[1][2] Its formation is a two-stage process, beginning in the gut and culminating in the host's mitochondria.

The Microbial Contribution: From Dietary Polyphenols to Benzoate

The journey to hippurate begins with the dietary intake of polyphenolic compounds, which are abundant in fruits, vegetables, tea, and whole grains.[3][4][5] These complex aromatic molecules are largely indigestible by human enzymes. Instead, the vast enzymatic machinery of the gut microbiota metabolizes these polyphenols into simpler aromatic compounds, with benzoic acid being a key intermediate.[2][3] This microbial transformation is a critical first step; in germ-free animals, the excretion of hippurate is negligible, highlighting the indispensable role of the gut microbiome.[6]

The Host's Detoxification Machinery: Mitochondrial Glycine Conjugation

Once absorbed into the bloodstream, benzoic acid is transported to the liver and kidneys for detoxification.[2][7] Within the mitochondrial matrix of hepatocytes and renal cells, benzoic acid undergoes a two-step enzymatic conjugation with the amino acid glycine to form hippuric acid.[3][8]

-

Activation of Benzoic Acid: Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA, in an ATP-dependent reaction catalyzed by benzoyl-CoA synthetase (also known as butyrate-CoA ligase).[3][9] This activation step is often the rate-limiting step in hippurate synthesis.[8][10]

-

Glycine Conjugation: The benzoyl-CoA then reacts with glycine, catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , to form hippuric acid and regenerate free CoA.[3][9][11]

The resulting hippuric acid is then rapidly excreted in the urine. This entire process serves as a crucial detoxification pathway, converting potentially toxic benzoic acid into a water-soluble, readily excretable compound.[12]

Figure 1: The collaborative biosynthesis of hippurate.

Physiological and Clinical Significance of Sodium Hippurate

Beyond its role in detoxification, circulating and urinary levels of sodium hippurate are increasingly recognized as a sensitive indicator of physiological and pathological states.

A Window into Gut Microbiome Health

Given its microbial origins, it is not surprising that hippurate levels are strongly associated with the diversity and composition of the gut microbiota.[13][14] A higher diversity of gut bacteria is generally considered a hallmark of a healthy gut ecosystem.[13] Studies have demonstrated a positive correlation between urinary hippurate concentrations and microbial gene richness and diversity.[13][15] Conversely, conditions associated with gut dysbiosis, such as Crohn's disease, are often characterized by significantly lower levels of urinary hippurate.[1][2] This suggests that hippurate can serve as a non-invasive biomarker for assessing the functional capacity of the gut microbiome.

A Marker and Mediator of Metabolic Health

Emerging evidence points to a significant association between hippurate levels and metabolic health.[15] Higher urinary hippurate concentrations have been linked to improved glucose tolerance, enhanced insulin secretion, and a lower risk of metabolic syndrome.[5][13][15] In individuals consuming a high-fat diet, elevated hippurate levels appear to have beneficial effects on weight and overall metabolic health.[13][14] While the precise mechanisms are still under investigation, these findings suggest that hippurate may not only be a marker but also a mediator of metabolic well-being, potentially through its influence on glucose homeostasis and insulin sensitivity.[13][15]

Role in Renal Function and as a Uremic Toxin

Hippurate is actively secreted by the proximal tubules of the kidneys, and its clearance has been used as a measure of effective renal plasma flow.[3][16][17] The transport of hippurate across the renal tubules is mediated by organic anion transporters (OATs).[17] In chronic renal failure, the accumulation of hippurate in the blood contributes to the uremic state, where it is considered a harmful uremic toxin.[17]

| Parameter | Significance of Sodium Hippurate Levels | Associated Conditions |

| Gut Microbiome | High levels are associated with greater diversity and richness.[13][15] Low levels may indicate dysbiosis.[1] | Healthy gut, Crohn's Disease (low levels)[1][2] |

| Metabolic Health | High levels are linked to improved glucose tolerance and insulin secretion, and reduced risk of metabolic syndrome.[5][13][15] | Metabolic Syndrome (low levels), Obesity (associations with diet)[5][15] |

| Renal Function | Used as a marker for effective renal plasma flow.[3][16] Accumulates in chronic kidney disease as a uremic toxin.[17] | Chronic Kidney Disease |

| Detoxification | A key product of benzoic acid detoxification.[12] | Toluene exposure (can lead to elevated levels)[7] |

Table 1: Summary of the clinical and physiological significance of sodium hippurate.

Experimental Protocols for the Study of Sodium Hippurate

Accurate and reproducible quantification of sodium hippurate in biological matrices is essential for research in this field. Below are detailed methodologies for sample preparation and analysis.

Quantification of Sodium Hippurate in Urine by LC-MS/MS

This protocol describes a robust method for the quantification of sodium hippurate in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

3.1.1. Materials and Reagents

-

Sodium Hippurate analytical standard

-

Internal Standard (e.g., Hippuric-d5 acid)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (stored at -80°C)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

3.1.2. Sample Preparation

-

Thaw frozen urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

In a clean microcentrifuge tube, dilute 10 µL of the urine supernatant with 990 µL of a 50:50 (v/v) acetonitrile/water solution containing the internal standard. This represents a 1:100 dilution.

-

Vortex the diluted sample for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

3.1.3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate hippurate from other urine components. For example, start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization mode: Negative electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM transitions:

-

Hippurate: Precursor ion (m/z) 178.05 -> Product ion (m/z) 134.05

-

Hippuric-d5 acid (IS): Precursor ion (m/z) 183.08 -> Product ion (m/z) 139.08

-

-

3.1.4. Data Analysis

-

Construct a calibration curve using the analytical standard at known concentrations.

-

Quantify the concentration of hippurate in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the urinary hippurate concentration to urinary creatinine to account for variations in urine dilution.

Figure 2: Workflow for LC-MS/MS quantification of urinary hippurate.

Assessment of Hippurate Synthesis Capacity (Benzoate Challenge Test)

This protocol is designed to assess the host's capacity to synthesize hippurate, which can help differentiate between alterations in gut microbial benzoate production and defects in the host's glycine conjugation pathway.[1][2]

3.2.1. Study Design and Participant Instructions

-

Participants are instructed to follow a low-polyphenol and low-benzoate diet for 48 hours prior to the test to minimize baseline hippurate levels.

-

A baseline (pre-challenge) urine sample is collected.

-

Participants are administered an oral dose of sodium benzoate (e.g., 5 mg/kg body weight).[1]

-

Urine samples are collected at timed intervals post-administration (e.g., 1, 2, 4, and 6 hours).

3.2.2. Sample Analysis

-

All collected urine samples are analyzed for hippurate and creatinine concentrations using the LC-MS/MS method described in section 3.1.

3.2.3. Data Interpretation

-

A significant increase in urinary hippurate excretion after the benzoate challenge indicates a functional host conjugation pathway.[1]

-

A blunted response may suggest a defect in the glycine conjugation machinery (e.g., reduced GLYAT activity or glycine availability).

-

By comparing the post-challenge hippurate levels of a patient group to a healthy control group, researchers can infer whether low baseline hippurate is due to reduced microbial benzoate production or impaired host synthesis.[1]

Concluding Remarks and Future Directions

Sodium hippurate is a metabolite that beautifully illustrates the symbiotic relationship between humans and their gut microbiota. Its role extends far beyond simple detoxification, with profound implications for metabolic health and disease. As research continues to unravel the intricate signaling pathways influenced by hippurate, it holds the potential to be a valuable diagnostic and prognostic biomarker. Furthermore, understanding the factors that modulate hippurate production, both microbial and host-derived, may open new avenues for therapeutic interventions aimed at promoting metabolic well-being through the targeted modulation of the gut microbiome and host metabolic pathways.

References

-

Gatley, S. J., & Sherratt, H. S. (1977). The synthesis of hippurate from benzoate and glycine by rat liver mitochondria. Subcellular localization and kinetics. Biochemical Journal, 166(1), 39–47. [Link]

-

BIMDG. (n.d.). Benzoate is conjugated to glycine to form hippuric acid which is then rapidly excreted in the urine. Retrieved from [Link]

-

Williams, H. R., Cox, I. J., & Eltis, L. D. (2013). Hippurate: The Natural History of a Mammalian–Microbial Cometabolite. Journal of Proteome Research, 12(2), 479–491. [Link]

-

Gatley, S. J., & Sherratt, H. S. (1977). The synthesis of hippurate from benzoate and glycine by rat liver mitochondria. Subcellular localization and kinetics. PubMed. [Link]

-

Wikipedia. (n.d.). Hippuric acid. Retrieved from [Link]

-

Swann, J. R., Want, E. J., & Nicholson, J. K. (2013). Hippurate: the natural history of a mammalian-microbial co-metabolite. CentAUR. [Link]

-

Latorre, J., Llufrio, E. M., & Gauguier, D. (2021). Human and preclinical studies of the host–gut microbiome co-metabolite hippurate as a marker and mediator of metabolic health. Gut. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aminohippurate sodium? Retrieved from [Link]

-

Wikipedia. (n.d.). Glycine N-acyltransferase. Retrieved from [Link]

-

Williams, H. R., et al. (2010). Differences in gut microbial metabolism are responsible for reduced hippurate synthesis in Crohn's disease. BMC Gastroenterology, 10(1), 108. [Link]

-

Inserm. (2021, May 31). Hippurate, a metabolite derived from gut bacteria, is associated with microbiotal diversity. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). AMINOHIPPURATE SODIUM "PAH"*. Retrieved from [Link]

-

Enokida, H., et al. (2005). Renal clearance of endogenous hippurate correlates with expression levels of renal organic anion transporters in uremic rats. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1256–1262. [Link]

-

HealthMatters.io. (n.d.). Hippurate (OA) - NutriStat - Lab Results explained. Retrieved from [Link]

-

Shirley, D. G., & Walter, S. J. (1981). Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. Journal of Physiology, 314, 431–442. [Link]

-

Osypova, O. O., et al. (2018). Structure of Bovine Glycine N-Acyltransferase Clarifies Its Catalytic Mechanism. Biochemistry, 57(41), 5945–5955. [Link]

-

Broussard, T. C., et al. (2013). Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli. Protein Journal, 32(7), 525–532. [Link]

-

Lowenstein, J., & Grantham, J. J. (2017). The renal transport of hippurate and protein-bound solutes. Physiological Reports, 5(11), e13294. [Link]

-

Pallister, T., et al. (2017). Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome. Scientific Reports, 7(1), 13670. [Link]

-

Williams, H. R., Cox, I. J., & Eltis, L. D. (2013). Hippurate: The Natural History of a Mammalian-Microbial Cometabolite. ResearchGate. [Link]

-

Orchidali. (2021, August 10). Hippurate produced by gut microbiota: a marker of the gut microbiota diversity and of metabolic health. Retrieved from [Link]

-

Castell, A., et al. (2022). Intrahepatic levels of microbiome-derived hippurate associates with improved metabolic dysfunction-associated steatotic liver disease. Journal of Hepatology, 77(1), 20–31. [Link]

-

Mályusz, M., et al. (2001). Hippurate Metabolism as a Hydroxyl Radical Trapping Mechanism in the Rat Kidney. Kidney and Blood Pressure Research, 24(4-6), 286–291. [Link]

-

Brooks, J. B., & Liddle, J. A. (1975). Determination of hippurate hydrolysis by gas-liquid chromatography. Applied Microbiology, 29(5), 650–652. [Link]

-

Williams, H. R., et al. (2010). Differences in gut microbial metabolism are responsible for reduced hippurate synthesis in Crohn's disease. BMC Gastroenterology, 10, 108. [Link]

-

VetBact. (n.d.). Hippurate test. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Grokipedia. (n.d.). Hippuric acid. Retrieved from [Link]

-

Patel, K., & Patel, P. (2023). Analytical Method Development and Validation for the Spectrophotometric Estimation of Hipuuric Acid Prodrug (Methenamine Hippurate). ResearchGate. [Link]

Sources

- 1. Differences in gut microbial metabolism are responsible for reduced hippurate synthesis in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hippurate (OA) - NutriStat - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. Hippuric acid - Wikipedia [en.wikipedia.org]

- 8. The synthesis of hippurate from benzoate and glycine by rat liver mitochondria. Submitochondrial localization and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Hippuric acid â Grokipedia [grokipedia.com]

- 13. presse.inserm.fr [presse.inserm.fr]

- 14. Orchidali – When feeding is healthHippurate produced by gut microbiota: a marker of the gut microbiota diversity and of metabolic health - Orchidali - When feeding is health [science-nutrition.com]

- 15. gut.bmj.com [gut.bmj.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Renal clearance of endogenous hippurate correlates with expression levels of renal organic anion transporters in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

sodium 2-benzamidoacetate chemical properties and structure

An In-depth Technical Guide to Sodium 2-Benzamidoacetate: Structure, Properties, and Applications

Abstract

Sodium 2-benzamidoacetate, more commonly known as sodium hippurate, is the sodium salt of hippuric acid (N-benzoylglycine). This organic compound serves as a crucial metabolite in the detoxification of benzoic acid and is a significant biomarker in clinical diagnostics and toxicological screening. Beyond its biological relevance, its physicochemical properties make it a compound of interest in pharmaceutical development, both as a potential therapeutic agent and as a component in drug formulation. This guide provides a comprehensive overview of its chemical structure, core properties, synthesis, analytical characterization, and key applications for researchers and drug development professionals.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is foundational for all scientific inquiry. Sodium 2-benzamidoacetate is known by several synonyms, which are often used interchangeably in literature and commercial listings.

| Identifier | Value |

| IUPAC Name | sodium 2-benzamidoacetate[1][2][3] |

| Common Name | Sodium Hippurate[2][4][5] |

| Synonyms | N-Benzoylglycine sodium salt, Benzoylaminoacetic acid sodium salt[2][4][6][7] |

| CAS Number | 532-94-5 (anhydrous)[1][2][8], 305808-27-9 (hydrate)[9][10] |

| Molecular Formula | C₉H₈NNaO₃ (anhydrous)[1][3][8] |

| Molecular Weight | 201.15 g/mol (anhydrous basis)[2][8][10] |

Molecular Structure and Physicochemical Properties

The structure of sodium 2-benzamidoacetate is derived from the amino acid glycine, where the amino group is acylated by a benzoyl group. The acidic proton of the carboxylic acid is replaced by a sodium ion.

Chemical Structure

The molecule consists of a central amide linkage connecting a phenyl ring to an acetate group. This structure imparts both hydrophobic (phenyl ring) and hydrophilic (sodium carboxylate) characteristics.

Caption: 2D Structure of Sodium 2-Benzamidoacetate.

The parent acid, hippuric acid, crystallizes in an orthorhombic system, with molecules linked by a network of intermolecular hydrogen bonds.[11] The molecular structure is characterized by three distinct planes—the phenyl, amide, and carboxylic acid groups—which are twisted relative to each other.[11] This non-planar conformation is a critical feature influencing its crystal packing and interaction with biological macromolecules.

Physicochemical Properties

The conversion of hippuric acid, which is sparingly soluble in cold water, to its sodium salt dramatically enhances its aqueous solubility—a common and highly effective strategy in drug development to improve the dissolution and bioavailability of acidic compounds.[12][13]

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [14][15][16] |

| Melting Point | Decomposes at ~240-245 °C. (Parent hippuric acid melts at 187-191 °C) | [6][12][17] |

| Solubility | Soluble in water, especially hot water. | [6][12][18][19] |

| pKa | 3.62 (of parent hippuric acid) | [12] |

Synthesis and Purification

The synthesis of sodium 2-benzamidoacetate is a classic example of the Schotten-Baumann reaction, a reliable method for acylating amines.[15] The process involves the reaction of glycine with benzoyl chloride in an aqueous alkaline solution. The sodium hydroxide not only acts as a base to deprotonate the glycine, making it a more effective nucleophile, but also neutralizes the HCl byproduct, driving the reaction to completion. The product is formed directly as its sodium salt.

Experimental Protocol: Synthesis

Objective: To synthesize sodium 2-benzamidoacetate from glycine and benzoyl chloride.

Materials:

-

Glycine

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (for recrystallization)

-

Hydrochloric acid (HCl, for testing)

Procedure:

-

Preparation of Glycine Solution: Dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq) in a flask equipped with a magnetic stirrer. Cool the solution to 10-15 °C in an ice bath.

-

Acylation: While vigorously stirring the cooled glycine solution, add benzoyl chloride (1.1 eq) portion-wise over 30 minutes. Ensure the temperature does not exceed 20 °C.

-

Reaction Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours. The reaction mixture should remain alkaline. If not, add more NaOH solution.

-

Isolation (Optional intermediate step): To confirm the formation of the parent acid, a small aliquot can be acidified with concentrated HCl. Hippuric acid will precipitate as a white solid, which can be filtered and dried.[17]

-

Crystallization: The final reaction mixture contains sodium 2-benzamidoacetate. To purify, concentrate the solution under reduced pressure and then induce crystallization by adding ethanol.

-

Purification: Collect the crude product by filtration. Recrystallize from a hot water/ethanol mixture to obtain pure white crystals of sodium 2-benzamidoacetate.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Caption: Workflow for the Synthesis of Sodium 2-Benzamidoacetate.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.

-

¹H NMR Spectroscopy: In a D₂O solvent, the proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group (typically between 7.4-8.0 ppm) and a singlet for the methylene (-CH₂-) protons of the glycine backbone (around 3.6-4.0 ppm).[20] The amide proton may be exchanged with deuterium and thus not be visible.

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the carboxylate carbon (~175-180 ppm), the amide carbonyl carbon (~168-172 ppm), distinct signals for the aromatic carbons (127-135 ppm), and the methylene carbon (~40-45 ppm).[2]

-

Infrared (IR) Spectroscopy: Key vibrational bands for the parent hippuric acid include a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), another strong C=O stretch for the amide (Amide I band, ~1630-1660 cm⁻¹), and an N-H bend (Amide II band, ~1520-1550 cm⁻¹).[21] For the sodium salt, the carboxylic acid C=O stretch will be replaced by a characteristic asymmetric carboxylate stretch (~1550-1610 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reverse-phase HPLC method. A C18 column with a mobile phase consisting of a phosphate buffer and a polar organic solvent like methanol or acetonitrile is suitable.[22] Detection is typically achieved using a UV detector at a wavelength around 230 nm or 254 nm, where the benzoyl chromophore absorbs strongly.

Applications in Research and Drug Development

The utility of sodium 2-benzamidoacetate spans from fundamental biochemistry to applied pharmaceutical science.

Biomarker of Exposure and Disease

Hippuric acid is a well-established urinary biomarker for occupational or environmental exposure to toluene.[17][23] Toluene is metabolized to benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid for excretion.[17] Elevated levels can thus indicate exposure. Furthermore, it has been investigated as a potential urinary biomarker for certain cancers, such as gastric cancer, and as an indicator of systemic oxidative stress.[18][24]

Role in Drug Formulation and Development

The formation of a salt is a primary strategy to improve the physicochemical properties of a drug candidate.[13] If an active pharmaceutical ingredient (API) is acidic, converting it to a sodium salt like sodium 2-benzamidoacetate (if it were the API) can significantly enhance its water solubility and dissolution rate, often leading to improved bioavailability for oral dosage forms. The benzamide moiety itself is a common scaffold in medicinal chemistry, found in a variety of drugs with diverse therapeutic actions, including glucokinase activators for diabetes.[25][26]

Direct Biological and Therapeutic Research

Sodium hippurate is not merely an inert metabolite. Recent studies have explored its direct biological activities. It has been shown to be an orally active metabolite that can influence various signaling pathways.[27] Research indicates it can activate TGFβ/SMAD signaling, modulate oxidative stress by decreasing NRF2, and impact inflammation.[27] These activities have led to its investigation in models of hyperuricemia, colitis, renal fibrosis, and even cardiovascular disease.[24][27] It also serves as a valuable tool in biochemical research for studying metabolic pathways and detoxification processes in vitro.[16]

Conclusion

Sodium 2-benzamidoacetate is a multi-faceted compound whose significance extends from its fundamental role as a metabolic byproduct to its applied use in clinical diagnostics and pharmaceutical research. Its straightforward synthesis, well-defined chemical properties, and enhanced solubility over its parent acid make it an accessible and valuable tool. For researchers in drug development, understanding the properties and biological roles of such key metabolites is crucial for interpreting toxicology data, designing better drug delivery systems, and exploring new therapeutic avenues.

References

-

Harrison, W., & Kennard, O. (1972). Crystal and molecular structure of hippuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1537-1541. [Link]

-

Wikipedia. (n.d.). Hippuric acid. In Wikipedia. Retrieved March 28, 2026. [Link]

-

Ringertz, H. (1971). The molecular and crystal structure of hippuric acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(2), 285-291. [Link]

-

National Center for Biotechnology Information. (n.d.). Hippuric Acid. PubChem Compound Database. [Link]

-

American Chemical Society. (2023, October 2). Hippuric acid. [Link]

-

FooDB. (2010, April 8). Showing Compound Hippuric acid (FDB001819). [Link]

-

ChemRadar. (n.d.). Sodium (benzoylamino)acetate CAS#532-94-5. [Link]

-

BioFuran Materials. (n.d.). Sodium hippurate, CAS: 532-94-5. [Link]

-

National Center for Biotechnology Information. (n.d.). Hippuric acid, monosodium salt. PubChem Compound Database. [Link]

-

Rajeswari, S., & Muthunatesan, S. (2017). Isolation of Hippuric Acid from Buffalo Urine and its Antioxidant Activity. International Journal of ChemTech Research, 10(11), 226-231. [Link]

-

Kumar, G., & Kiremire, E. (2007). Synthesis, Coordination and Structure of Mixed Ligand Copper (II) Complexes of Iminodiacetic Acid and Hippuric Acid. Bulgarian Chemical Communications, 39(2), 116-121. [Link]

-

ChemRadar. (n.d.). Sodium hippurate CAS#305808-27-9. [Link]

-

ChemRadar. (n.d.). Sodium hippurate CAS#532-94-5 | Regulatory Information. [Link]

-

CP Lab Safety. (n.d.). Sodium hippurate, min 95%, 1 gram. [Link]

-

Sree, G. S., et al. (2015). High-performance liquid chromatography method for the analysis of sodium benzoate. International Journal of Scientific & Engineering Research, 6(8), 52-57. [Link]

-

Serajuddin, A. T. M. (2026, April 1). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

Cui, J., et al. (2006). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 16(1), 108-112. [Link]

- Google Patents. (2020).

-

Skemman. (2023). Development of Sodium Benzoate Tablets with Dual Burst Release. [Link]

-

Kumar, D., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131589. [Link]

-

Ueda, H., et al. (2022). Formation of drug–drug salt crystals and co-amorphous forms of levofloxacin and 4-aminosalicylic acid for pulmonary applications. CrystEngComm, 24(1), 84-95. [Link]

Sources

- 1. Sodium (benzoylamino)acetate CAS#532-94-5 | FCMD | Food Contact Materials Regulations Database [chemradar.com]

- 2. Hippuric acid, monosodium salt | C9H8NNaO3 | CID 516953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium hippurate, 96% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. CAS 532-94-5: Sodium hippurate | CymitQuimica [cymitquimica.com]

- 5. Sodium hippurate CAS#532-94-5 | Regulatory Information | GCIS-ChemRadar [chemradar.com]

- 6. biofuranchem.com [biofuranchem.com]

- 7. Sodium Hippurate | 532-94-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. Sodium 2-benzamidoacetate [matrixscientific.com]

- 9. Sodium 2-benzamidoacetate hydrate | CymitQuimica [cymitquimica.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Crystal and molecular structure of hippuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Hippuric acid | 495-69-2 [chemicalbook.com]

- 13. pharmtech.com [pharmtech.com]

- 14. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. acs.org [acs.org]

- 16. chemimpex.com [chemimpex.com]

- 17. Hippuric acid - Wikipedia [en.wikipedia.org]

- 18. ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 19. Sodium Hippurate | 532-94-5 | TCI AMERICA [tcichemicals.com]

- 20. HIPPURIC ACID SODIUM SALT(532-94-5) 1H NMR spectrum [chemicalbook.com]

- 21. kukr.lib.ku.ac.th [kukr.lib.ku.ac.th]

- 22. scispace.com [scispace.com]

- 23. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]

- 24. HIPPURIC ACID SODIUM SALT | 532-94-5 [chemicalbook.com]

- 25. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on Sodium Hippurate as a Metabolite of Polyphenols

Introduction: Unveiling Sodium Hippurate as a Key Biomarker

In the intricate landscape of human metabolism, sodium hippurate, the sodium salt of hippuric acid, has emerged as a significant metabolite. It serves as a crucial indicator of dietary polyphenol intake and reflects the complex interplay between the host, gut microbiota, and ingested plant-based compounds.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core aspects of sodium hippurate, from its metabolic origins to its analytical quantification and clinical relevance.

Hippuric acid, the conjugate of benzoic acid and the amino acid glycine, is a normal component of the urinary metabolite profile. Its presence is strongly associated with the consumption of polyphenol-rich foods such as fruits, vegetables, tea, and coffee. The transformation of complex dietary polyphenols into the readily absorbable and excretable form of hippuric acid is a collaborative effort between the gut microbiome and mammalian metabolic pathways, making sodium hippurate a valuable host-microbe cometabolite.[3][4] Understanding the dynamics of sodium hippurate formation and excretion provides a window into an individual's dietary habits, gut health, and metabolic status.[5][6]

The Metabolic Journey: From Dietary Polyphenols to Urinary Sodium Hippurate

The conversion of complex dietary polyphenols into sodium hippurate is a multi-step process involving extensive metabolism by the gut microbiota and subsequent conjugation in the liver and kidneys.

The Essential Role of the Gut Microbiota

Most dietary polyphenols exist as large, complex molecules that cannot be directly absorbed in the small intestine.[7][8] They travel to the colon, where the gut microbiota plays a pivotal role in their breakdown.[9][10] Through a series of enzymatic reactions, including hydrolysis, delactonization, and decarboxylation, gut bacteria transform these complex structures into smaller, low-molecular-weight phenolic acids.[7][9]

Key microbial transformations include:

-

Hydrolysis of Glycosides: Many polyphenols are present in food as glycosides. Gut bacteria produce enzymes that cleave the sugar moieties, releasing the aglycone for further metabolism.[11]

-

Ring Fission: Bacteria can break open the flavonoid rings, leading to the formation of various phenolic acids.[11]

-

Dehydroxylation and Decarboxylation: These reactions further simplify the phenolic acid structures, ultimately leading to the formation of benzoic acid.[7]

Studies have shown that in germ-free animals, the excretion of hippurate is significantly reduced, highlighting the indispensable role of the gut microbiota in this metabolic pathway.[1] The composition and activity of an individual's gut microbiota can, therefore, significantly influence the yield of hippurate from dietary polyphenols.[3]

Hepatic and Renal Conjugation: The Final Step

The microbially-produced benzoic acid is absorbed from the colon into the bloodstream and transported to the liver and kidneys.[12] In the mitochondria of these organs, benzoic acid undergoes a phase II conjugation reaction with the amino acid glycine, catalyzed by the enzyme glycine N-acyltransferase, to form hippuric acid.[12][13] This process enhances the water solubility of the molecule, facilitating its excretion in the urine as sodium hippurate.[1][2]

Pharmacokinetics of Sodium Hippurate

The pharmacokinetic profile of sodium hippurate is characterized by its formation following the microbial metabolism of polyphenols, absorption of its precursor (benzoic acid), hepatic and renal conjugation, and subsequent urinary excretion.

| Pharmacokinetic Parameter | Description | Typical Values/Observations |

| Absorption | Primarily absorption of benzoic acid from the colon. | The bioavailability of polyphenols varies greatly, with most reaching the colon for microbial metabolism.[14][15] |

| Distribution | Hippuric acid is distributed throughout the body via the bloodstream. | Plasma concentrations of hippuric acid can increase significantly after consumption of polyphenol-rich foods.[16] |

| Metabolism | Formation of hippuric acid from benzoic acid and glycine in the liver and kidneys.[12] | This is a key metabolic step that detoxifies benzoic acid and prepares it for excretion. |

| Excretion | Primarily excreted in the urine as sodium hippurate.[1] | Urinary excretion of hippurate can range from 0.3% to 43% of the ingested polyphenol dose, depending on the specific compound.[14][15] The typical urinary concentration in healthy individuals is around 1.83 ± 1.24 mM.[1] |

Analytical Methodologies for Sodium Hippurate Quantification

Accurate quantification of sodium hippurate in biological matrices, primarily urine, is crucial for its application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[17][18]

Detailed Step-by-Step LC-MS/MS Protocol for Urinary Sodium Hippurate Quantification

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulate matter.

-

Transfer a specific volume of the supernatant (e.g., 100 µL) to a clean microcentrifuge tube.

-

Add an internal standard (e.g., ¹³C₆-hippuric acid) to correct for matrix effects and variations in instrument response.[18]

-

Perform a simple dilution with a suitable solvent (e.g., methanol or water) to reduce matrix interference.

-

-

Chromatographic Separation (LC):

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of two solvents:

-

Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

The gradient program should be optimized to achieve good separation of hippurate from other urinary components.

-

-

Mass Spectrometric Detection (MS/MS):

-

Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Employ Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for hippurate is typically m/z 178 > 76.[17]

-

Monitor the specific MRM transition for the internal standard as well.

-

-

Data Analysis:

-

Integrate the peak areas for both hippurate and the internal standard.

-

Calculate the peak area ratio of hippurate to the internal standard.

-

Generate a calibration curve using standards of known hippurate concentrations.

-

Determine the concentration of hippurate in the unknown samples by interpolating their peak area ratios on the calibration curve.[19]

-

Clinical and Research Applications

The measurement of urinary sodium hippurate has several important applications in clinical and research settings.

-

Biomarker of Dietary Polyphenol Intake: Urinary hippurate levels show a moderate correlation with total polyphenol intake, making it a useful biomarker to objectively assess adherence to diets rich in fruits, vegetables, and other plant-based foods.[20][21][22] This is particularly valuable in nutritional epidemiology to overcome the limitations of self-reported dietary data.[23][24]

-

Indicator of Gut Microbiome Function: Since the gut microbiota is essential for hippurate production, its urinary levels can reflect the metabolic capacity and composition of the gut microbiome.[1][5] Changes in hippurate excretion may indicate alterations in the gut microbial community.[25]

-

Association with Health and Disease: Elevated urinary hippurate levels have been associated with improved metabolic health, including better glucose homeostasis and lower cardiometabolic risk.[3][5][6] Conversely, lower levels have been observed in certain neurological disorders.[26] It has also been identified as a potential biomarker in conditions like atherosclerosis.[1]

Future Perspectives

The study of sodium hippurate as a metabolite of polyphenols is a rapidly evolving field. Future research will likely focus on:

-

Identifying Specific Microbial Species: Pinpointing the specific bacterial species and enzymatic pathways responsible for the conversion of different polyphenols to benzoic acid will provide a more detailed understanding of this metabolic process.

-

Investigating Health Effects: Further research is needed to elucidate the direct health effects of hippurate and to determine whether it is simply a marker of a healthy diet and gut microbiome or an active contributor to health.[27]

-

Standardizing Analytical Methods: The development of standardized and validated analytical methods will be crucial for the widespread use of urinary hippurate as a reliable biomarker in large-scale clinical and epidemiological studies.[24]

Conclusion

Sodium hippurate is a key metabolite that provides valuable insights into the complex interactions between diet, the gut microbiome, and host metabolism. Its role as a biomarker for polyphenol intake and gut health is well-established, and ongoing research continues to uncover its potential associations with various health and disease states. For researchers, scientists, and drug development professionals, understanding the science behind sodium hippurate offers a powerful tool for nutritional assessment, disease monitoring, and the development of novel therapeutic strategies targeting the gut microbiome.

References

-

Williams, H. R., Cox, I. J., Walker, D. G., & Nicholson, J. K. (2013). Hippurate: The Natural History of a Mammalian–Microbial Cometabolite. ACS Publications. [Link]

-

Wang, D., et al. (2025). Gut microbiota may modify the association between dietary polyphenol intake and serum concentrations of hippuric acid: results from a 1-year longitudinal study in China. PubMed. [Link]

-

Li, H., et al. (2025). Dietary Polyphenols-Gut Microbiota Interactions: Intervention Strategies and Metabolic Regulation for Intestinal Diseases. PMC. [Link]

-

Butt, M. S., et al. (2025). Health-Improving Effects of Polyphenols on the Human Intestinal Microbiota: A Review. MDPI. [Link]

-

Wang, D., et al. (2025). Gut microbiota may modify the association between dietary polyphenol intake and circulating levels of hippuric acid: results from a 1-year longitudinal study in China. ResearchGate. [Link]

-

Lévénez, F., et al. (2026). Human and preclinical studies of the host–gut microbiome co-metabolite hippurate as a marker and mediator of metabolic health. Gut. [Link]

-

Healthmatters.io. (n.d.). Hippurate - Organix Comprehensive Profile - Urine - Lab Results explained. Healthmatters.io. [Link]

-

Tomás-Barberán, F. A., et al. (2012). Metabolomics View on Gut Microbiome Modulation by Polyphenol-rich Foods. ACS Publications. [Link]

-

Williams, H. R., et al. (2013). Hippurate: the natural history of a mammalian-microbial co-metabolite. CentAUR. [Link]

-

Cory, H., et al. (n.d.). Polyphenols: Bioavailability, Microbiome Interactions and Cellular Effects on Health in Humans and Animals. PMC. [Link]

-

Lévénez, F., et al. (2026). Human and preclinical studies of the host–gut microbiome co-metabolite hippurate as a marker and mediator of metabolic health. Gut. [Link]

-

Plamada, D., & Vodnar, D. C. (n.d.). Polyphenols—Gut Microbiota Interrelationship: A Transition to a New Generation of Prebiotics. PMC. [Link]

-

Miles, L. M., et al. (2022). The relationship between urinary polyphenol metabolites and dietary polyphenol intakes in young adults. PubMed. [Link]

-

Tork, M. A., et al. (2017). Urinary Urea, Uric Acid and Hippuric Acid as Potential Biomarkers in Multiple Sclerosis Patients. PMC. [Link]

-

Inserm. (2021). Hippurate, a metabolite derived from gut bacteria, is associated with microbiotal diversity. Inserm. [Link]

-

Pereira-Caro, G., et al. (2014). Orange juice (poly)phenols are highly bioavailable in humans. The American Journal of Clinical Nutrition. [Link]

-

Pascucci, T., et al. (n.d.). The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice. PMC. [Link]

-

Scalbert, A., & Williamson, G. (2005). Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies. The American Journal of Clinical Nutrition. [Link]

-

Sun, Q., et al. (n.d.). Urinary Excretion of Select Dietary Polyphenol Metabolites Is Associated with a Lower Risk of Type 2 Diabetes in Proximate but Not Remote Follow-Up in a Prospective Investigation in 2 Cohorts of US Women. PMC. [Link]

-

Miles, L. M., et al. (2020). The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable. Open Research Newcastle. [Link]

-

Hardy Diagnostics. (n.d.). Hippurate Disks. Hardy Diagnostics. [Link]

-

Holmes, E., et al. (n.d.). Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study. PMC. [Link]

-

Zamora-Ros, R., et al. (2016). Urinary excretions of 34 dietary polyphenols and their associations with lifestyle factors in the EPIC cohort study. European Journal of Clinical Nutrition. [Link]

-

HealthMatters.io. (2019). What is Hippurate? High and low values | Lab results explained. HealthMatters.io blog. [Link]

-

Aryal, S. (2022). Hippurate Hydrolysis Test- Principle, Procedure, Result, Uses. Microbe Notes. [Link]

-

Zamora-Ros, R., et al. (2017). Identification of Urinary Polyphenol Metabolite Patterns Associated with Polyphenol-Rich Food Intake in Adults from Four European Countries. Nutrients. [Link]

-

Marmet, D., Bornstein, N., & Fleurette, J. (n.d.). Detection of hippurate hydrolysis by Legionella spp. by using a rapid high-performance liquid chromatography method. PMC. [Link]

-

Scalbert, A., & Williamson, G. (2005). Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies. PubMed. [Link]

-

VetBact. (n.d.). Hippurate test. VetBact. [Link]

-

Rechner, A. R., et al. (2002). The Metabolism of Dietary Polyphenols and the Relevance to Circulating Levels of Conjugated Metabolites. ResearchGate. [Link]

-

Phenol-Explorer. (n.d.). Showing pharmacokinetics for Hippuric acid metabolite after consumption of Blackcurrant, juice in humans Metabolism. Phenol-Explorer. [Link]

-

Barrubés, L., et al. (2025). Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis. PMC. [Link]

-

Medina-Remón, A., et al. (2021). Phenol Biological Metabolites as Food Intake Biomarkers, a Pending Signature for a Complete Understanding of the Beneficial Effects of the Mediterranean Diet. Nutrients. [Link]

-

D'Souza, R., et al. (2020). Pharmacokinetic Characterization of (Poly)phenolic Metabolites in Human Plasma and Urine after Acute and Short-Term Daily Consumption of Mango Pulp. PMC. [Link]

-

Morand, C., et al. (2020). Plasma pharmacokinetics of (poly)phenol metabolites and catabolites after ingestion of orange juice by endurance trained men. PubMed. [Link]

-

Zamora-Ros, R., et al. (2013). High Concentrations of a Urinary Biomarker of Polyphenol Intake Are Associated with Decreased Mortality in Older Adults. The Journal of Nutrition. [Link]

-

Pereira-Caro, G., et al. (n.d.). Interpretation of plasma pharmacokinetics and urinary excretion of phenolic metabolites and catabolites derived from (poly)phenols following ingestion of mango by ileostomists and subjects with a full gastrointestinal tract: complications associated with endogenous and ingested phenylalanine and tyrosine. Food & Function (RSC Publishing). [Link]

-

Favari, C., et al. (2025). Biomarkers of (poly)phenol intake: a systematic review. PubMed. [Link]

-

Wells, J. C., & Balish, E. (n.d.). Determination of hippurate hydrolysis by gas-liquid chromatography. PMC. [Link]

-

Pallister, T., et al. (2017). Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome. PMC. [Link]

-

Pallister, T., et al. (n.d.). (PDF) Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome. ResearchGate. [Link]

-

Ji, A. J., et al. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. ResearchGate. [Link]

-

Ji, A. J., et al. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. Gut microbiota may modify the association between dietary polyphenol intake and serum concentrations of hippuric acid: results from a 1-year longitudinal study in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gut.bmj.com [gut.bmj.com]

- 6. gut.bmj.com [gut.bmj.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Health-Improving Effects of Polyphenols on the Human Intestinal Microbiota: A Review [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. blog.healthmatters.io [blog.healthmatters.io]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plasma pharmacokinetics of (poly)phenol metabolites and catabolites after ingestion of orange juice by endurance trained men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The relationship between urinary polyphenol metabolites and dietary polyphenol intakes in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. Biomarkers of (poly)phenol intake: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hippurate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. One moment, please... [presse.inserm.fr]

mechanism of action of sodium hippurate in cells

The Cellular Mechanism of Action of Sodium Hippurate: A Technical Whitepaper on Uremic Toxicity and Immunomodulation

Executive Summary

Sodium hippurate (hippuric acid, HA) is an acyl glycine formed via the hepatic conjugation of benzoic acid and glycine[1]. Traditionally viewed merely as a passive biomarker for dietary polyphenol intake or toluene exposure[2], recent metabolomic and transcriptomic breakthroughs have reclassified HA as a potent, protein-bound uremic toxin (PBUT) and an active immunomodulator[3],[4]. This whitepaper deconstructs the intracellular signaling cascades hijacked by HA—spanning Toll-like receptor (TLR) sensitization, redox homeostasis disruption, and mitochondrial dysfunction—providing researchers with a comprehensive mechanistic framework and self-validating experimental protocols.

Cellular Uptake and Transporter Dynamics

Because HA is highly protein-bound (approximately 34% bound to serum albumin), it cannot be efficiently cleared by standard hemodialysis[1]. At the cellular level, particularly in renal proximal tubule cells, HA is actively transported across the basolateral membrane via Organic Anion Transporters 1 and 3 (OAT1/OAT3)[1],[5]. Once internalized, HA accumulates in the cytosol, initiating dose-dependent cascades of lipotoxicity, oxidative stress, and fibrogenesis[4].

Core Intracellular Signaling Mechanisms

Macrophage Polarization via the TLR-MyD88-NF-κB Axis

Recent in vitro and in vivo models demonstrate that HA acts as a potent enhancer of pro-inflammatory (M1-like) macrophage polarization[3],[6]. While HA alone alters the expression of hundreds of inflammatory genes, its primary mechanism of action involves the sensitization of the Toll-like receptor (TLR) pathway. HA selectively enhances responses to MyD88-dependent TLR ligands (such as TLR1, 2, 4, 7/8, and 9) but has no effect on TRIF-dependent TLR3 signaling[3].

Mechanistic Causality: The benzoyl moiety of HA is hypothesized to engage with hydrophobic and aromatic binding pockets within the intracellular domains of TLRs, facilitating the recruitment of the MyD88 adaptor protein[6]. This triggers a phosphorylation cascade involving IRAK4 and NF-κB, culminating in the robust transcription of pro-inflammatory cytokines (IL-6, IL-12p40, TNF-α) and the suppression of anti-inflammatory markers (IL-10)[6].

Renal Fibrosis via NRF2-KEAP1-CUL3 Degradation

In chronic kidney disease (CKD) models, HA accumulation directly drives renal fibrosis by dismantling the cell's primary antioxidant defense system[4].

Mechanistic Causality: HA facilitates the physical interaction between Nuclear factor erythroid 2-related factor 2 (NRF2) and the Kelch-like ECH-associated protein 1 (KEAP1)-Cullin 3 (CUL3) complex[4]. This enhanced interaction leads to the rapid ubiquitination and proteasomal degradation of NRF2. The resulting depletion of antioxidant enzymes causes a massive accumulation of intracellular reactive oxygen species (ROS). This ROS surge acts as a secondary messenger to activate the TGF-β/SMAD signaling pathway, driving the transcription of fibrotic extracellular matrix proteins[4].

Endothelial Dysfunction via Drp1-Mediated Mitochondrial Fission

In human aortic endothelial cells (HAECs), HA induces severe endothelial dysfunction, a precursor to atherosclerosis in CKD patients[7].

Mechanistic Causality: HA triggers the activation and mitochondrial translocation of Dynamin-related protein 1 (Drp1)[7]. Drp1 oligomerizes around the outer mitochondrial membrane, forcing excessive mitochondrial fission. This architectural fragmentation uncouples the electron transport chain, leading to the overproduction of mitochondrial ROS (mitoROS). Consequently, endothelial nitric oxide synthase (eNOS) expression plummets, while adhesion molecules (ICAM-1, vWF) are upregulated[7],[8].

Hepatic Inflammation via mtDNA-cGAS-STING Activation

In hepatic Kupffer cells, HA (often elevated during simultaneous alcohol and cocaine metabolism) induces profound mitochondrial damage, characterized by the downregulation of mitochondrial transmembrane proteins (HSP60, TOM40, TIM23)[9].

Mechanistic Causality: The HA-induced destruction of mitochondrial integrity results in the leakage of mitochondrial DNA (mtDNA) into the cytosol. Cytosolic mtDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which synthesizes cGAMP to activate the Stimulator of Interferon Genes (STING). STING then recruits TBK1, further driving NF-κB activation and amplifying the inflammatory loop[9].

HA-induced inflammation via TLR-MyD88 sensitization and mtDNA-cGAS-STING activation.

HA disrupts redox homeostasis by driving NRF2 degradation, leading to ROS-mediated renal fibrosis.

Quantitative Phenotypic Impact of Sodium Hippurate

To facilitate comparative analysis across different cellular models, the following table synthesizes the quantitative phenotypic shifts induced by HA exposure[6],[9],[7],[4].

| Cell Type | Phenotypic Marker | Effect of HA Exposure | Mechanistic Driver |

| Macrophages (BMDMs) | IL-6, IL-12p40, TNF-α | Upregulated | TLR-MyD88-NF-κB Activation |

| Macrophages (BMDMs) | IL-10 | Downregulated | M1-Polarization Shift |

| Renal Proximal Tubule (HK-2) | NRF2 | Downregulated | KEAP1-CUL3 Ubiquitination |

| Renal Proximal Tubule (HK-2) | ROS, TGF-β | Upregulated | Loss of Antioxidant Defense |

| Aortic Endothelial (HAECs) | eNOS | Downregulated | Drp1-Mitochondrial Fission |

| Aortic Endothelial (HAECs) | ICAM-1, vWF | Upregulated | mitoROS Overproduction |

| Hepatic Kupffer Cells | STING, TBK1 | Upregulated | mtDNA Leakage |

Validated Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal genetic and pharmacological controls to isolate the specific mechanistic variables of HA toxicity.

Protocol 1: In Vitro Macrophage Polarization & TLR-MyD88 Activation Assay

Rationale: This workflow isolates the synergistic effect of HA on M1 polarization. By utilizing both Wild-Type (WT) and MyD88-knockout (MyD88-/-) macrophages, the system self-validates that HA's pro-inflammatory effect is strictly dependent on the MyD88 pathway, ruling out off-target toxicity[3],[6].

-

Cell Isolation: Isolate Bone Marrow-Derived Macrophages (BMDMs) from WT and MyD88-/- murine models. Culture in DMEM supplemented with 10% FBS and M-CSF for 7 days.

-

Pre-treatment: Seed cells at 1×106 cells/well. Pre-treat with Sodium Hippurate (10 μM or 100 μM) for 1 hour. Control: Vehicle (DMSO 0.1%).

-

Stimulation:

-

M1 Induction: Add LPS (100 ng/mL) + IFNγ (100 ng/mL) for 8 hours.

-

M2 Induction: Add IL-4 (10 ng/mL) for 8 hours.

-

Negative Pathway Control: Stimulate a separate cohort with Poly(I:C) (a TRIF-dependent TLR3 ligand) to prove MyD88 exclusivity.

-

-

Supernatant Analysis: Harvest media and quantify IL-12p40, IL-6, and IL-10 via ELISA.

-

Flow Cytometry: Stain cells for M1 markers (MHC class I, CD40) and M2 markers (Arg1, CD206). Analyze Mean Fluorescence Intensity (MFI).

Step-by-step workflow for validating HA-induced macrophage polarization.

Protocol 2: Renal Fibrosis & Redox Homeostasis Rescue Assay

Rationale: This protocol proves that HA-induced fibrosis is causally driven by NRF2 degradation. By using MG132 (a proteasome inhibitor), we validate the ubiquitination mechanism. By using Sulforaphane (SFN, an NRF2 activator), we prove that restoring NRF2 rescues the fibrotic phenotype[4].

-

Cell Culture: Grow human kidney proximal tubular cells (HK-2) to 60–70% confluence.

-

Pharmacological Pre-treatment: Divide cells into four cohorts:

-

Cohort A: Vehicle control.

-

Cohort B: Pre-treat with MG132 (10 µM, 1 h) to block proteasomal degradation.

-

Cohort C: Pre-treat with SFN (20 µM, 24 h) to artificially activate NRF2.

-

Cohort D: Pre-treat with NAC (1000 µM, 1 h) to scavenge ROS directly.

-

-

Toxin Exposure: Expose all cohorts to a uremic concentration of Sodium Hippurate (1000 µM) for 24 hours[4].

-

Protein Extraction & Co-IP: Perform Co-Immunoprecipitation to quantify the physical binding between KEAP1, CUL3, and NRF2.

-

Fibrosis Readout: Measure TGF-β and extracellular matrix proteins (Collagen I, Fibronectin) via Western Blot. Successful rescue in Cohorts C and D confirms ROS-dependent fibrogenesis.

References

-

Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling (bioRxiv). 3

-

Aromatic microbial metabolite hippuric acid enhances inflammatory responses in macrophages via TLR-MyD88 signaling and lipid remodeling (PMC). 6

-

Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages (ResearchGate). 10

-

Cocaine-derived hippuric acid activates mtDNA-STING signaling in alcoholic liver disease (NIH). 9

-

Gut-Derived Protein-Bound Uremic Toxins (MDPI). 11

-

The uremic toxin hippurate promotes endothelial dysfunction via the activation of Drp1-mediated mitochondrial fission (PubMed). 7

-

Hippuric Acid Promotes Renal Fibrosis by Disrupting Redox Homeostasis via Facilitation of NRF2–KEAP1–CUL3 Interactions in Chronic Kidney Disease (MDPI). 4

-

How do Uremic Toxins Affect the Endothelium? (PMC - NIH).8

-

Protein-Bound Uremic Toxins (Encyclopedia.pub). 1

-

Interaction mechanism between indoxyl sulfate, a typical uremic toxin bound to site II, and ligands bound to site I of human serum albumin (Kumamoto University). 5

-

Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses (PubMed).12

-

Hippuric acid (Grokipedia). 2

-

Hippuric acid | CAS 495-69-2 (Selleck Chemicals).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Hippuric acid â Grokipedia [grokipedia.com]

- 3. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling | bioRxiv [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. kidney [pharm.kumamoto-u.ac.jp]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. The uremic toxin hippurate promotes endothelial dysfunction via the activation of Drp1-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gut-Derived Protein-Bound Uremic Toxins [mdpi.com]

- 12. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on Sodium Hippurate (CAS 532-94-5): Physicochemical Properties and Biochemical Applications

Executive Summary

Sodium hippurate (CAS 532-94-5) is the sodium salt of hippuric acid, recognized primarily as an essential mammalian-microbial co-metabolite and a highly utilized biochemical reagent[1]. In clinical microbiology and drug development research, it serves as a primary substrate for detecting the enzyme hippuricase, facilitating the differentiation of pathogenic bacterial species such as Streptococcus agalactiae and Campylobacter jejuni[2]. Beyond diagnostic microbiology, sodium hippurate acts as a critical biomarker for renal clearance, metabolic profiling, and occupational toluene exposure[1]. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic pathways, and self-validating experimental protocols.

Physicochemical Profiling

Understanding the physical and chemical properties of sodium hippurate is fundamental for its application in aqueous assays, buffering systems, and metabolic studies. The compound presents as a white, water-soluble crystalline powder, ensuring optimal bioavailability and reactivity in aqueous biological media[3],[4].

Table 1: Key Physicochemical Properties of Sodium Hippurate

| Property | Specification |

| Chemical Name | Sodium hippurate; N-Benzoylglycine sodium salt |

| CAS Registry Number | 532-94-5 |

| Molecular Formula | C9H8NNaO3 (Anhydrous) |

| Molecular Weight | 201.16 g/mol |

| Physical Appearance | White crystalline powder |

| Solubility | Highly soluble in water |

| Chemical Stability | Stable under recommended storage conditions (Room Temperature, Dry) |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, nitrogen oxides, sodium oxides |

Data synthesized from chemical safety and property databases[3],[4].

Biochemical Significance & Mechanism of Action

Sodium hippurate is an amide formed by the conjugation of benzoic acid and glycine. In biological systems, this amide bond is specifically targeted by the enzyme hippuricase (an amidase). The enzymatic hydrolysis of sodium hippurate yields two distinct products: sodium benzoate (benzoic acid) and glycine[2].

Causality in Diagnostic Microbiology: The presence of hippuricase is not ubiquitous among bacteria. For instance, Group B streptococci (S. agalactiae) possess this enzyme, whereas other beta-hemolytic streptococci (Groups A, C, F, G) generally do not[2]. By supplying sodium hippurate as a sole substrate, researchers can exploit this enzymatic cleavage as a definitive diagnostic marker, tracing the metabolic capabilities of an unknown isolate[5].

Biochemical cleavage of Sodium Hippurate by Hippuricase into Glycine and Benzoate.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The detection of hippurate hydrolysis relies on identifying either the glycine or the benzoate produced. Below are two gold-standard methodologies, engineered with built-in causality and self-validation.

Protocol A: Rapid Hippurate Hydrolysis Test (Ninhydrin Method)

This rapid 2-hour method detects the presence of the amino acid glycine[2].

-

Mechanism & Causality: Ninhydrin is a powerful oxidizing agent that deaminates alpha-amino acids. When it reacts with the liberated glycine, it undergoes reduction to form a deep purple complex known as Ruhemann's purple[2].

-

Self-Validation Check: The basal medium must be strictly free of extraneous proteins or amino acids. If the broth contains peptones, ninhydrin will react indiscriminately, causing a false positive. Therefore, pure 1% aqueous sodium hippurate is utilized, and an uninoculated negative control is mandatory to prove the baseline medium is amino-acid free.

Step-by-Step Methodology:

-

Preparation: Dispense 0.4 mL of sterile 1% aqueous sodium hippurate (pH 6.8–7.2) into a test tube[2].

-

Inoculation: Make a heavy suspension of the test organism (from an 18–24 hour culture) in the hippurate solution. Ensure no agar is transferred, as agar impurities can introduce false-positive proteins[2].

-

Incubation: Incubate the tube in a water bath at 35°C to 37°C for exactly 2 hours[2].

-

Reagent Addition: Carefully overlay 0.2 mL of ninhydrin reagent. Crucial: Do not shake or mix the tube, as oxygenation can interfere with the reduction of ninhydrin[2].

-

Secondary Incubation & Readout: Re-incubate for 15–30 minutes. Observe at 10-minute intervals. A deep purple color indicates a positive result (glycine present). A pale blue or colorless tube is negative[2].

Protocol B: Standard Ferric Chloride Precipitation Method

This traditional method detects the presence of benzoic acid[5].

-

Mechanism & Causality: Ferric chloride ( FeCl3 ) reacts with benzoate to form ferric benzoate, an insoluble precipitate[5].

-

Self-Validation Check: Ferric ions can also precipitate with unhydrolyzed sodium hippurate. However, the hippurate precipitate is highly soluble in an excess of ferric ions, whereas the benzoate precipitate is not. Therefore, the reagent must be carefully titrated against a negative control to ensure the ferric ion concentration is sufficient to redissolve any unhydrolyzed hippurate, effectively eliminating false positives[5].

Step-by-Step Methodology:

-

Inoculation: Inoculate a tube of Hippurate Broth with the test isolate. Simultaneously, prepare an uninoculated negative control tube[5].

-

Incubation: Incubate aerobically at 35°C to 37°C for 24–48 hours[5].

-

Centrifugation: Centrifuge the tubes to pellet the bacterial growth. The supernatant will be used for the assay[5].

-

Titration (The Validation Step): Transfer 0.8 mL of the negative control supernatant to a small tube. Add 0.2 mL of Ferric Chloride reagent and shake gently. Let stand for 10–15 minutes. The initial precipitate must clear within 15 minutes. If it clears, the ferric ion is in excess, and the reagent volume is validated[5].

-

Test Execution: Add the validated volume (e.g., 0.2 mL) of Ferric Chloride reagent to 0.8 mL of the test isolate supernatant.

-

Readout: A persistent, heavy precipitate remaining after 15 minutes confirms the presence of benzoate (Positive result)[5].

Diagnostic workflow comparing Ninhydrin and Ferric Chloride detection methods.

Environmental, Health, and Safety (EHS) Considerations

While sodium hippurate is generally recognized as safe for standard laboratory and biochemical use, strict adherence to Good Laboratory Practices (GLP) must be maintained[3].

-

Handling: Avoid generating dust clouds during the weighing of the anhydrous powder, which can cause mechanical irritation to the respiratory tract[4].

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents to prevent degradation[4].

-

PPE: Utilize standard laboratory coats, safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166), and nitrile gloves[4].

References

-

CAS 532-94-5: Sodium hippurate , CymitQuimica. 3

-

Hippurate Hydrolysis Test- Principle, Procedure, Result, Uses , Microbe Notes. 2

-

SAFETY DATA SHEET - Sodium Hippurate , Spectrum Chemical. 4

-

Hippurate Broth Technical Data , Thermo Fisher Scientific. 5

-

Hippurate: The Natural History of a Mammalian–Microbial Cometabolite , ACS Publications. 1

Sources

Sodium Hippurate: A Comprehensive Guide to the Hydrate and Anhydrous Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hippurate, the sodium salt of N-benzoylglycine, is a critical compound in various biochemical and pharmaceutical applications, from metabolic research to drug formulation.[1][2] It exists in two primary solid forms: anhydrous and hydrated. The presence or absence of water molecules within the crystal lattice fundamentally alters the material's physicochemical properties, impacting everything from solubility and stability to analytical results and formulation performance. This guide provides an in-depth analysis of the core differences between sodium hippurate hydrate and its anhydrous counterpart, offering field-proven insights and detailed methodologies for their characterization and handling.

Foundational Principles: Understanding Hydration in Crystalline Solids

In the context of solid-state chemistry, a hydrate is a crystalline compound that incorporates water molecules into its lattice structure.[3][4] This "water of hydration" (or "water of crystallization") is present in a stoichiometric or non-stoichiometric ratio and is chemically bound within the crystal, distinguishing it from adsorbed surface moisture.[3][5][6] The corresponding anhydrous form lacks these integrated water molecules.

The transition between these forms is a reversible process governed by factors like temperature and relative humidity.[6] For drug development professionals, the choice between a hydrated and an anhydrous form is a critical decision, as it can significantly influence a drug's stability, bioavailability, and manufacturability.[3][7] Failure to control or identify the correct form can lead to inconsistent experimental outcomes and issues with product quality.

Molecular and Structural Distinctions

The fundamental difference lies in the composition and, consequently, the crystal structure.

-

Anhydrous Sodium Hippurate:

-

Sodium Hippurate Hydrate:

The inclusion of water molecules alters the unit cell dimensions of the crystal lattice, creating a distinct three-dimensional structure compared to the anhydrous form.[3] This structural change is the root cause of the differing physicochemical properties. It is crucial for researchers to note that commercial suppliers may use the same primary CAS Number (532-94-5) for both forms, while a more specific CAS Number (305808-27-9) is also used for the hydrate.[1][9][12] Therefore, experimental verification of the form is essential.

Caption: Logical relationship between anhydrous and hydrated forms.

Comparative Analysis: Physicochemical Properties and Implications

The choice of solid form is dictated by the intended application. The anhydrous form may be required for reactions sensitive to water, while the hydrate might offer superior stability for formulation.[7]

Table 1: Comparative Properties of Sodium Hippurate Forms

| Property | Sodium Hippurate Hydrate | Sodium Hippurate Anhydrous | Causality and Scientific Insight |

| Molecular Weight | Higher (e.g., 219.17 g/mol for monohydrate)[12] | Lower (201.15 g/mol )[8][9] | Critical for Stoichiometry: Using the wrong molecular weight will lead to significant errors in molarity-based calculations and reagent weighing. |

| Stability | Generally more stable at ambient humidity.[3] | Can be hygroscopic; prone to converting to the hydrate form in the presence of atmospheric moisture.[6] | The hydrate is already in a lower energy state in the presence of water, making it less reactive to environmental humidity. |

| Solubility | Typically lower. | Typically higher. | The anhydrous form has a higher thermodynamic driving force to dissolve as it can interact more readily with solvent molecules. Note: Exceptions exist, such as theophylline monohydrate.[3] |

| Appearance | White crystalline powder.[1] | White crystalline powder.[2] | While both are white, the dehydration process can alter crystal habit and size, though a distinct color change is not expected for this compound. |

| Crystal Structure | Unique lattice incorporating H₂O.[3] | Denser, water-free lattice.[3] | The difference in crystal packing results in unique Powder X-ray Diffraction (PXRD) patterns, providing a definitive "fingerprint" for each form. |

Impact on Research and Drug Development

-

Bioavailability & Dissolution: Differences in solubility directly impact the dissolution rate of an active pharmaceutical ingredient (API), which is often the rate-limiting step for absorption and, therefore, bioavailability.[3]

-

Formulation & Processing: Hydrates often exhibit better compressibility than their anhydrous counterparts but may be less stable during wet granulation processes.[3] The hygroscopic nature of an anhydrous API can cause issues with powder flow and caking during manufacturing.[6]

-

Analytical Accuracy: When used as a standard or reagent, using the incorrect form leads to errors in concentration, affecting assay results and kinetic studies. The common use of sodium hippurate in hippurate hydrolysis tests for microbiology necessitates using the correct, stable form for reproducible media preparation.[13][14]

Core Methodologies for Differentiation and Characterization

A multi-faceted analytical approach is required for unambiguous identification of the solid form. The following protocols are foundational and serve as self-validating systems when used in combination.

Thermal Analysis: Quantifying Water Content

Thermal methods are the most direct way to detect and quantify the water of hydration.

Caption: Experimental workflow for thermal analysis.

A. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature. A hydrated salt will exhibit a distinct mass loss step corresponding to the loss of water as it is heated, while the anhydrous form will remain stable until decomposition.[3][15]

-

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument's mass and temperature scales are calibrated according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sodium hippurate sample into a clean TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Place the pan in the TGA furnace.

-

Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected dehydration but below decomposition (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

-

-